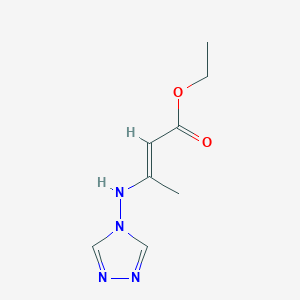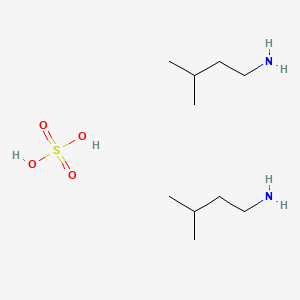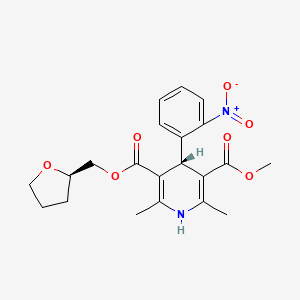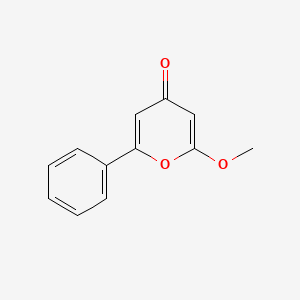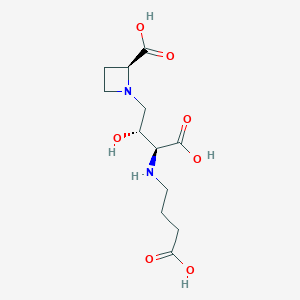
2Deoxymugineic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxymugineic acid is a phytosiderophore, a type of molecule secreted by plants to facilitate the uptake of iron from the soil. It is particularly significant in graminaceous plants, such as barley and rice, where it plays a crucial role in iron acquisition under iron-deficient conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Deoxymugineic acid can be synthesized in vitro from L-methionine and nicotianamine using a cell-free system derived from the root tips of iron-deficient barley. The reactions require an amino group acceptor (e.g., 2-oxoglutarate, pyruvate, or oxalacetic acid) and a reductant (e.g., NADH or NADPH). The optimal pH for the biosynthetic activity is around 9 .
Industrial Production Methods: While industrial production methods for 2-deoxymugineic acid are not extensively documented, the biosynthesis in plants involves the conversion of nicotianamine to 2-deoxymugineic acid through the action of specific enzymes such as nicotianamine aminotransferase and deoxymugineic acid synthase .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Deoxymugineic acid undergoes various chemical reactions, including oxidation and chelation. One notable reaction is its conversion to mugineic acid through the action of 2-deoxymugineic acid 2-dioxygenase, which involves the incorporation of oxygen .
Common Reagents and Conditions:
Major Products:
Mugineic Acid: Formed through the oxidation of 2-deoxymugineic acid.
Metal Complexes: Formed through chelation with metal ions such as iron, copper, and zinc.
Applications De Recherche Scientifique
2-Deoxymugineic acid has several scientific research applications:
Mécanisme D'action
2-Deoxymugineic acid exerts its effects primarily through its ability to chelate metal ions. In plants, it is secreted by roots into the rhizosphere, where it binds to ferric iron (Fe3+), forming a stable complex that can be taken up by the plant. The molecular targets include ferric iron, and the pathways involved are those related to iron uptake and transport .
Comparaison Avec Des Composés Similaires
2-Deoxymugineic acid is part of the mugineic acid family of phytosiderophores. Similar compounds include:
Mugineic Acid: The oxidized form of 2-deoxymugineic acid.
Nicotianamine: A precursor in the biosynthesis of 2-deoxymugineic acid.
Uniqueness: 2-Deoxymugineic acid is unique due to its specific role in iron uptake in graminaceous plants and its ability to form stable complexes with a variety of metal ions, making it highly effective in iron acquisition under iron-deficient conditions .
Propriétés
Formule moléculaire |
C12H20N2O7 |
|---|---|
Poids moléculaire |
304.30 g/mol |
Nom IUPAC |
(2S)-1-[(2R,3S)-3-carboxy-3-(3-carboxypropylamino)-2-hydroxypropyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O7/c15-8(6-14-5-3-7(14)11(18)19)10(12(20)21)13-4-1-2-9(16)17/h7-8,10,13,15H,1-6H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8+,10-/m0/s1 |
Clé InChI |
WLLINEYHMTWOHL-XKSSXDPKSA-N |
SMILES isomérique |
C1CN([C@@H]1C(=O)O)C[C@H]([C@@H](C(=O)O)NCCCC(=O)O)O |
SMILES canonique |
C1CN(C1C(=O)O)CC(C(C(=O)O)NCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


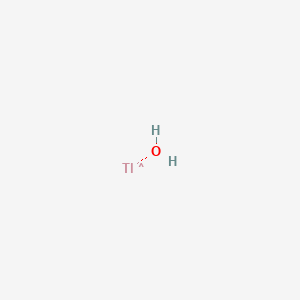

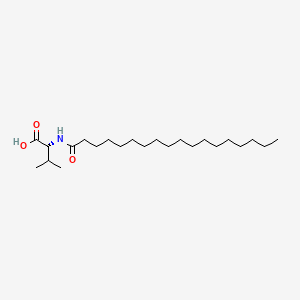
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)
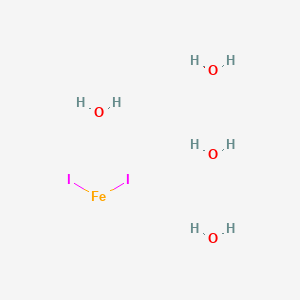

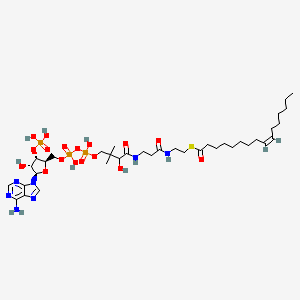
![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)
